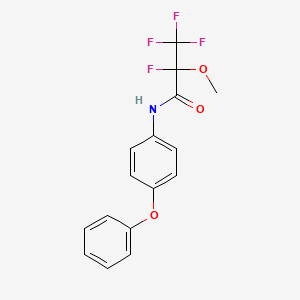

2,3,3,3-tetrafluoro-2-methoxy-N-(4-phenoxyphenyl)propanamide

説明

製法

合成経路と反応条件

2,3,3,3-テトラフルオロ-2-メトキシ-N-(4-フェノキシフェニル)プロパンアミドの合成は、通常、2,3,3,3-テトラフルオロ-2-メトキシプロピオニルクロリドと4-フェノキシアニリンを反応させることから行われます。この反応は、トリエチルアミンなどの塩基の存在下で行われ、アミド結合の形成を促進します。 反応条件は、一般的にジクロロメタンなどの溶媒を使用し、0〜25°Cの温度範囲で行われます.

工業生産方法

この化合物の工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、自動化された反応器を使用し、反応パラメーターを正確に制御して、高収率と高純度を確保することが含まれます。最終製品を得るために、再結晶化やクロマトグラフィーなどの高度な精製技術が用いられます。

特性

分子式 |

C16H13F4NO3 |

|---|---|

分子量 |

343.27 g/mol |

IUPAC名 |

2,3,3,3-tetrafluoro-2-methoxy-N-(4-phenoxyphenyl)propanamide |

InChI |

InChI=1S/C16H13F4NO3/c1-23-15(17,16(18,19)20)14(22)21-11-7-9-13(10-8-11)24-12-5-3-2-4-6-12/h2-10H,1H3,(H,21,22) |

InChIキー |

UBUXXUMYLQEXBP-UHFFFAOYSA-N |

正規SMILES |

COC(C(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)(C(F)(F)F)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3,3-tetrafluoro-2-methoxy-N-(4-phenoxyphenyl)propanamide typically involves the reaction of 2,3,3,3-tetrafluoro-2-methoxypropionyl chloride with 4-phenoxyaniline. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product.

化学反応の分析

反応の種類

2,3,3,3-テトラフルオロ-2-メトキシ-N-(4-フェノキシフェニル)プロパンアミドは、さまざまな化学反応を起こします。具体的には、以下の反応が挙げられます。

置換反応: 適切な条件下では、フッ素原子が他の求核剤で置換されます。

酸化と還元: この化合物は、酸化されて対応する酸化物を生成するか、還元されてアミンを生成することができます。

一般的な試薬と条件

置換: 極性非プロトン性溶媒中におけるナトリウムメトキシドまたはカリウムtert-ブトキシドなどの試薬。

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの酸化剤。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤。

主な生成物

これらの反応から生成される主な生成物には、置換誘導体、酸化物、還元されたアミン、および加水分解されたカルボン酸が含まれます .

科学的研究の応用

2,3,3,3-テトラフルオロ-2-メトキシ-N-(4-フェノキシフェニル)プロパンアミドは、科学研究においてさまざまな用途を持っています。

化学: より複雑なフッ素化化合物の合成におけるビルディングブロックとして使用されます。

生物学: 創薬における生物活性分子の可能性について調査されています。

医学: 抗炎症作用や抗癌作用など、潜在的な治療効果について探求されています。

作用機序

2,3,3,3-テトラフルオロ-2-メトキシ-N-(4-フェノキシフェニル)プロパンアミドの作用機序は、特定の分子標的との相互作用に関与しています。フッ素化基は、酵素や受容体への結合親和性を高め、生物学的経路の調節につながります。 メトキシ基は、溶解性とバイオアベイラビリティに寄与し、分子レベルでの作用を促進します .

類似化合物との比較

類似化合物

- 2,3,3,3-テトラフルオロ-2-メトキシプロパンアミド

- 2,2,3,3-テトラフルオロプロパンアミド

- 2,3,3,3-テトラフルオロ-2-(トリフルオロメチル)プロパンニトリル

- メチル 2,2,3,3-テトラフルオロ-3-メトキシプロパノエート

独自性

2,3,3,3-テトラフルオロ-2-メトキシ-N-(4-フェノキシフェニル)プロパンアミドは、フッ素化基とメトキシ基を組み合わせているため、独特の化学的および物理的特性を備えています。

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。